N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide
Description
Properties
IUPAC Name |
N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6S/c1-17-15-19(9-10-20(17)31-2)33(29,30)26-13-6-14-32-21(26)16-25-23(28)22(27)24-12-11-18-7-4-3-5-8-18/h3-5,7-10,15,21H,6,11-14,16H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQVOAYSHDQNNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide, identified by its CAS number 872986-31-7, is a complex organic compound that has garnered attention for its potential biological activities. The compound features a unique structural arrangement that includes an oxazinan ring, methoxy groups, and a sulfonyl moiety, which may influence its reactivity and biological efficacy.
Molecular Structure and Composition
The molecular formula of this compound is with a molecular weight of 475.6 g/mol. This compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| CAS Number | 872986-31-7 |
| Molecular Formula | C23H29N3O6S |
| Molecular Weight | 475.6 g/mol |
Physical Properties
Currently, detailed physical properties such as density, boiling point, and melting point are not available in the literature.
Anticancer Properties
Recent studies suggest that compounds similar to this compound exhibit anticancer activity. For instance, derivatives of benzoxazepine have shown significant cytotoxic effects against various cancer cell lines, including A2780 (human ovarian carcinoma) and MCF-7 (human breast cancer) cells. These studies indicate that the mechanism of action may involve inhibition of tubulin polymerization and modulation of cell cycle progression .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of synthesized oxazinonaphthalene derivatives against four human cancer cell lines. Compounds demonstrated IC50 values ranging from 4.47 to 52.8 µM, indicating varying degrees of effectiveness in inhibiting cancer cell proliferation .
Anti-inflammatory Activity
In addition to anticancer properties, there is evidence suggesting anti-inflammatory effects associated with this class of compounds. The release of pro-inflammatory cytokines such as IL-6 and TNF-α was influenced by these compounds, depending on the specific cancer cell line used . This suggests a potential dual role in both reducing inflammation and combating cancer.
Antimicrobial Activity
While primarily noted for anticancer effects, some derivatives have also exhibited antimicrobial properties. The synthesized benzoxazepine derivatives showed limited antimicrobial activity against specific bacterial pathogens . This highlights the versatility of these compounds in addressing multiple health concerns.
The biological activity of this compound is believed to involve interactions with cellular targets that modulate enzyme activities and cellular pathways. The specific mechanisms are still under investigation but may include:
- Inhibition of Tubulin Polymerization : Compounds similar to this one have been shown to bind to tubulin, disrupting microtubule formation essential for mitosis.
- Cytokine Modulation : The ability to influence cytokine release may contribute to both anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Comparisons:
Fluorine-substituted analogs (e.g., 4-fluorobenzenesulfonyl) exhibit improved metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius .
Ethanediamide Substituents :
- The phenylethyl group in the target compound introduces aromatic interactions (e.g., π-π stacking), whereas analogs with alkyl (e.g., ethyl, 2-methylpropyl) or heteroaromatic (e.g., furan-2-ylmethyl) groups prioritize lipophilicity or solubility .
- Cyclopentyl-substituted derivatives (e.g., ) demonstrate increased rigidity, which may restrict conformational flexibility during target binding .
Biological Relevance: Ethanediamide derivatives are known to inhibit enzymes like falcipain (a malaria protease), with structural variations influencing selectivity and potency . The target compound’s methoxy and methyl groups may enhance binding to hydrophobic pockets in target proteins, as seen in sulfonamide-based inhibitors .
Preparation Methods
Synthesis of 4-Methoxy-3-Methylbenzenesulfonyl Chloride
4-Methoxy-3-methylbenzenesulfonyl chloride is synthesized through chlorosulfonation of 4-methoxy-3-methyltoluene. The reaction employs chlorosulfonic acid (2.5 eq) in dichloromethane at 0–5°C, yielding the sulfonyl chloride in 82% purity. Critical parameters include strict temperature control to minimize polysubstitution.
Table 1: Optimization of Sulfonation Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 0–5 | 10–15 | 0–5 |
| Chlorosulfonic Acid (eq) | 2.0 | 2.5 | 2.5 |
| Yield (%) | 68 | 82 | 82 |
Construction of 1,3-Oxazinan-2-ylmethylamine
The 1,3-oxazinan ring is formed via a two-step process:
Synthesis of N'-(2-Phenylethyl)Ethanediamide
Ethyl oxalyl chloride (1.1 eq) is reacted with 2-phenylethylamine in THF at −20°C. Triethylamine (3 eq) is added dropwise to facilitate the coupling, producing the ethanediamide in 76% yield after recrystallization from ethyl acetate.
Coupling and Final Assembly
Sulfonamide Formation
The 1,3-oxazinan-2-ylmethylamine intermediate is reacted with 4-methoxy-3-methylbenzenesulfonyl chloride (1.2 eq) in anhydrous DMF. Catalytic DMAP (0.1 eq) enhances reactivity, achieving 91% conversion at 25°C. Excess sulfonyl chloride is quenched with aqueous NaHCO₃.
Reaction Scheme
Amide Coupling with N'-(2-Phenylethyl)Ethanediamide
The sulfonamide intermediate undergoes HATU-mediated coupling with N'-(2-phenylethyl)ethanediamide in dichloromethane. DIEA (4 eq) is used as a base, and the reaction proceeds at 0°C to room temperature over 12 hours. Purification via silica gel chromatography (EtOAc/hexane, 3:7) affords the final compound in 85% yield.
Table 2: Coupling Agent Efficiency Comparison
| Coupling Agent | Yield (%) | Purity (%) |
|---|---|---|
| HATU | 85 | 98.5 |
| EDCl/HOBt | 72 | 95.2 |
| DCC | 65 | 93.1 |
Purification and Analytical Characterization
Chromatographic Purification
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual impurities, achieving >99% purity. Critical retention time: 11.3 min (flow rate: 1 mL/min).
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.2 Hz, 1H, ArH), 6.92 (d, J = 8.2 Hz, 1H, ArH), 4.21 (m, 2H, CH₂-oxazinan), 3.84 (s, 3H, OCH₃), 2.98 (t, J = 6.8 Hz, 2H, CH₂-Ph).
-
HRMS (ESI+) : m/z calc. for C₂₄H₃₀N₃O₅S [M+H]⁺: 488.1902; found: 488.1905.
Challenges and Optimization Insights
Q & A
Q. Example Protocol :
Sulfonylation of oxazinan precursor under anhydrous DCM with triethylamine.
Amide coupling via HATU/DIPEA in DMF.
Final purification via preparative HPLC (≥98% purity) .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Advanced: How can contradictory data on biological activity (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?
Answer: Contradictions often arise from assay conditions or target promiscuity. Mitigation strategies:
- Dose-response profiling : Test concentrations from 1 nM to 100 µM to identify therapeutic vs. toxic thresholds .
- Target specificity assays : Use kinase profiling panels (e.g., Eurofins KinaseScan) to rule off-target effects .
- Metabolite analysis : LC-MS/MS to detect hydrolysis products (e.g., free sulfonic acid) that may confound results .
Case Study : Inconsistent IC values in cancer cell lines were traced to variable esterase activity in cell lysates, altering metabolite ratios .
Basic: What solvents and conditions stabilize this compound during storage?
Answer:
- Storage : Lyophilized solid at -20°C under argon (prevents oxidation of the methoxy group) .
- Solubility : DMSO (50 mg/mL stock), avoid aqueous buffers >pH 7.5 to prevent sulfonamide hydrolysis .
- Stability Monitoring : Monthly HPLC checks for degradation peaks (e.g., at R 8.2 min for hydrolyzed oxazinan) .
Advanced: How can computational modeling guide the design of derivatives with improved binding affinity?
Answer:
- Docking studies : Use Schrödinger Suite to model interactions with COX-2 (a common anti-inflammatory target). The sulfonyl group shows strong electrostatic complementarity to Arg120 .
- MD simulations : Identify flexible regions (e.g., ethanediamide linker) for modification to reduce entropy penalties .
- QSAR : Correlate substituent electronegativity (Hammett σ values) with IC trends in enzyme assays .
Example Finding : Methyl-to-fluoro substitution at the benzenesulfonyl group improved COX-2 inhibition by 12-fold .
Basic: What are the safety considerations for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
